molecular formula C6H15NO B1275762 2-Amino-3,3-dimethylbutan-1-ol CAS No. 3907-02-6

2-Amino-3,3-dimethylbutan-1-ol

Cat. No. B1275762
CAS RN: 3907-02-6
M. Wt: 117.19 g/mol
InChI Key: JBULSURVMXPBNA-UHFFFAOYSA-N
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Description

The compound 2-Amino-3,3-dimethylbutan-1-ol is closely related to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds with related structures and functionalities. For instance, the designer drug discussed in the first paper has a complex structure with a pyrazole skeleton and various substituents, including a tert-butyl and a carbamoyl substituent, which are related to the dimethylbutan moiety in 2-Amino-3,3-dimethylbutan-1-ol . The second paper describes the synthesis of a chiral amino alcohol catalyst that is structurally similar to 2-Amino-3,3-dimethylbutan-1-ol, and its application in asymmetric alkylation reactions . The third paper discusses the synthesis and crystallographic characterization of 2-Amino-2,3-dimethylbutanamide, which shares the dimethylbutan backbone and amino functionality .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and resolution of racemic mixtures. For example, the preparation of the amino alcohol catalyst mentioned in the second paper involves a classical resolution of the racemate, indicating that chiral centers are present and that enantiomerically pure compounds can be obtained through careful synthesis and separation techniques . Similarly, the synthesis of 2-Amino-2,3-dimethylbutanamide involves a reaction between a nitrile precursor and sulfuric acid, suggesting that functional group transformations are key in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-3,3-dimethylbutan-1-ol is characterized by the presence of multiple functional groups and the potential for stereoisomerism. The crystallographic study of 2-Amino-2,3-dimethylbutanamide reveals that intermolecular hydrogen bonding plays a significant role in the solid-state structure, forming a three-dimensional network . This implies that 2-Amino-3,3-dimethylbutan-1-ol could also exhibit interesting hydrogen bonding patterns due to its amino group.

Chemical Reactions Analysis

The compounds studied in the papers are reactive and can participate in various chemical reactions. The amino alcohol catalyst is used in the asymmetric ethylation of trans-crotonaldehyde, demonstrating its utility in inducing chirality in chemical synthesis . The designer drug compound undergoes structure elucidation using NMR spectroscopy, which is indicative of its complex reactivity and the importance of spectroscopic techniques in understanding its behavior .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-3,3-dimethylbutan-1-ol are not directly reported, the properties of structurally related compounds can provide some insights. The amino alcohol catalyst's enantiopurity and loading are critical factors affecting the yield and enantiopurity of the product in the asymmetric alkylation reaction, suggesting that similar considerations may be important for 2-Amino-3,3-dimethylbutan-1-ol . The crystal structure of 2-Amino-2,3-dimethylbutanamide indicates that solid-state properties such as hydrogen bonding can influence the material's properties .

Scientific Research Applications

  • Scientific Field: Biomolecular Research

    • Application Summary : 2-Amino-3,3-dimethylbutan-1-ol is used in the study of biomolecule:ligand complexes .
    • Methods of Application : This compound is likely used in computational models and simulations to understand the interactions between biomolecules and ligands .
    • Results or Outcomes : The outcomes of these studies can contribute to our understanding of molecular interactions, which is crucial in fields like drug design .
  • Scientific Field: Drug Design

    • Application Summary : This compound is used in structure-based drug design .
    • Methods of Application : In structure-based drug design, researchers use the 3D structure of the biological target to design drugs .
    • Results or Outcomes : This approach can lead to the development of new drugs with improved efficacy and reduced side effects .
  • Scientific Field: Organic Synthesis

    • Application Summary : 2-Amino-3,3-dimethylbutan-1-ol is used as a building block in organic synthesis.
    • Methods of Application : This compound can be used in various chemical reactions to synthesize more complex molecules.
    • Results or Outcomes : The outcomes of these syntheses can include new compounds with potential applications in various fields.
  • Scientific Field: Free Energy Calculations

    • Application Summary : This compound is used in free energy calculations .
    • Methods of Application : In free energy calculations, the compound is likely used in computational models to understand the thermodynamics of molecular interactions .
    • Results or Outcomes : The outcomes of these studies can contribute to our understanding of molecular thermodynamics, which is crucial in fields like drug design and biomolecular research .
  • Scientific Field: Refinement of X-ray Crystal Complexes

    • Application Summary : 2-Amino-3,3-dimethylbutan-1-ol is used in the refinement of X-ray crystal complexes .
    • Methods of Application : This compound is likely used in computational models and simulations to refine the structures obtained from X-ray crystallography .
    • Results or Outcomes : The outcomes of these studies can contribute to our understanding of molecular structures, which is crucial in fields like drug design and biomolecular research .
  • Scientific Field: Laboratory Chemicals Manufacture

    • Application Summary : This compound is used in the manufacture of laboratory chemicals .
    • Methods of Application : This compound can be used in various chemical reactions to synthesize more complex molecules .
    • Results or Outcomes : The outcomes of these syntheses can include new compounds with potential applications in various fields .
  • Scientific Field: Computational Chemistry

    • Application Summary : This compound is used in computational chemistry for the study of biomolecule:ligand complexes .
    • Methods of Application : In computational chemistry, this compound is likely used in computational models and simulations to understand the interactions between biomolecules and ligands .
    • Results or Outcomes : The outcomes of these studies can contribute to our understanding of molecular interactions, which is crucial in fields like drug design .
  • Scientific Field: X-ray Crystallography

    • Application Summary : 2-Amino-3,3-dimethylbutan-1-ol is used in the refinement of X-ray crystal complexes .
    • Methods of Application : This compound is likely used in computational models and simulations to refine the structures obtained from X-ray crystallography .
    • Results or Outcomes : The outcomes of these studies can contribute to our understanding of molecular structures, which is crucial in fields like drug design and biomolecular research .
  • Scientific Field: Chemical Manufacturing

    • Application Summary : This compound is used in the manufacture of laboratory chemicals .
    • Methods of Application : This compound can be used in various chemical reactions to synthesize more complex molecules .
    • Results or Outcomes : The outcomes of these syntheses can include new compounds with potential applications in various fields .

Safety And Hazards

This compound is classified as a GHS07, indicating that it may cause skin irritation, serious eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULSURVMXPBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399927
Record name 2-amino-3,3-dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3-dimethylbutan-1-ol

CAS RN

3907-02-6
Record name 2-amino-3,3-dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
47
Citations
H Chai, L Wang, T Liu, Z Yu - Organometallics, 2017 - ACS Publications
A pincer-type Ru(II)-NNP complex bearing a pyrazolyl-(NH-PtBu 2 )-pyridine ligand was synthesized and structurally characterized by NMR, IR, elemental analysis, and X-ray single-…
Number of citations: 37 pubs.acs.org
AM Parsons - Transition-Metal-Catalyzed Reactions …, 2019 - urresearch.rochester.edu
Earth-abundant metal complexes can catalyze a range of organic transformations, including (de) hydrogenation, borylation, hydrosilylation, and CC bond formation. 1 In particular, …
Number of citations: 2 urresearch.rochester.edu
J Paz, C Perez-Balado, B Iglesias… - The Journal of Organic …, 2010 - ACS Publications
Carbon dioxide can be used as a convenient carbonylating agent in the synthesis of 2-oxazolidinones, 2-oxazinones, and cyclic ureas. The transient carbamate anion generated by …
Number of citations: 108 pubs.acs.org
E Wolińska - Heterocyclic Communications, 2016 - degruyter.com
Synthesis and catalytic activity of chiral ligands 5,6-diphenyl-3-{3-[(4S/R)-4-R/Ar-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl}amino-1,2,4-triazines 2 and their analogs 3 possessing an N-…
Number of citations: 6 www.degruyter.com
Y Xie, W Song, W Xiao, C Gu, W Xu - Expert Opinion on …, 2013 - Taylor & Francis
A series of compounds incorporating two aromatic heterocycles were prepared as inhibitors of influenza virus replication in the patent. Some of them presented potent activity against …
Number of citations: 3 www.tandfonline.com
H Chai, G Zhang, W Tan, J Ma - Applied Organometallic …, 2020 - Wiley Online Library
A Ru (II) complex bearing pyridyl‐based benzimidazole‐phosphine tridentate NNP ligand was synthesized and structurally characterized by NMR, IR. The complex can efficiently and …
Number of citations: 6 onlinelibrary.wiley.com
J Liang, Z Xu, J Wu, Y Zhao - Analytical Chemistry, 2023 - ACS Publications
Chirality is a fundamental property of nature and an essential element of the life process. As the biological activities, metabolic pathways, and toxicity of individual enantiomers are often …
Number of citations: 2 pubs.acs.org
AS Alammari, AM Al-Majid, A Barakat, S Alshahrani… - Catalysts, 2021 - mdpi.com
Novel chiral thiophene-2,5-bis(β-amino alcohol) ligands (L1–L5) were designed and synthesized from thiophene-2,5-dicarbaldehyde (3) with chiral β-amino alcohols (4a–e) in 4 steps …
Number of citations: 5 www.mdpi.com
M Breuning, M Winnacker, M Steiner - 2007 - Wiley Online Library
An efficient and convenient one‐pot procedure for the synthesis of enantiomerically pure 2‐(hydroxymethyl)morpholines with a widely variable substitution pattern was developed. …
J Li, N Fu, L Zhang, P Zhou, S Luo, JP Cheng - 2010 - Wiley Online Library
1‐Disubstituted terminal alkenes remain challenging substrates in asymmetric epoxidation reactions. In this study, chiral primary amines are shown to catalyze the asymmetric …

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